molecular formula C5H11NO2S B2799327 6-Methyl-1lambda6,2-thiazinane-1,1-dione CAS No. 623581-88-4

6-Methyl-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B2799327
CAS No.: 623581-88-4
M. Wt: 149.21
InChI Key: YNZCUJARGIHWDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1lambda6,2-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazinane ring . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

6-Methyl-1lambda6,2-thiazinane-1,1-dione has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiazinane ring can form bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1lambda6,2-thiazinane-1,1-dione is unique due to its specific substitution pattern and the presence of the thiazinane ring. This gives it distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

6-methylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZCUJARGIHWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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